Physicochemical Comparison with Demethylated Analog
A cross-study comparison of calculated physicochemical parameters reveals distinct differences between the target compound and its demethylated analog, 2-amino-5-benzylthiophene-3-carboxamide (CAS 383382-37-4) . The presence of the 4-methyl substituent in the target compound increases molecular weight from 232.31 to 246.33 g/mol and introduces an additional hydrophobic moiety that is predicted to influence membrane permeability and protein binding characteristics .
| Evidence Dimension | Calculated molecular weight and lipophilicity |
|---|---|
| Target Compound Data | MW = 246.33 g/mol; LogP = 2.30 |
| Comparator Or Baseline | 2-Amino-5-benzylthiophene-3-carboxamide (CAS 383382-37-4): MW = 232.31 g/mol; LogP not reported in same source |
| Quantified Difference | ΔMW = +14.02 g/mol (methyl group addition) |
| Conditions | Calculated physicochemical parameters from vendor databases and cheminformatics platforms |
Why This Matters
The 14 g/mol molecular weight difference and predicted lipophilicity shift could meaningfully alter compound solubility, membrane permeability, and target binding kinetics in biological assays.
